Cyclobutyl 2-thiomethylphenyl ketone
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Overview
Description
Cyclobutyl 2-thiomethylphenyl ketone is a sulfur-containing organic compound with the molecular formula C12H14OS. It is known for its unique structural features, which include a cyclobutyl ring and a thiomethyl group attached to a phenyl ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutyl 2-thiomethylphenyl ketone can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutanone with 2-thiomethylphenyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process often includes purification steps such as recrystallization or chromatography to ensure the desired purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 2-thiomethylphenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiomethyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Cyclobutyl 2-thiomethylphenyl ketone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclobutane-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of cyclobutyl 2-thiomethylphenyl ketone involves its interaction with specific molecular targets and pathways. The thiomethyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity. Additionally, the cyclobutyl ring may contribute to the compound’s stability and ability to interact with various enzymes and receptors .
Comparison with Similar Compounds
Cyclobutyl 2-thiomethylphenyl ketone can be compared with other similar compounds, such as:
Cyclobutyl 2-(2-thiomethylphenyl)ethyl ketone: This compound has a similar structure but with an ethyl linker instead of a direct attachment to the phenyl ring.
Cyclobutyl [2-(methylsulfanyl)phenyl]methanone: Another structurally related compound with slight variations in the positioning of functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
Properties
IUPAC Name |
cyclobutyl-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OS/c1-14-11-8-3-2-7-10(11)12(13)9-5-4-6-9/h2-3,7-9H,4-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKMQDIJXIQUFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642522 |
Source
|
Record name | Cyclobutyl[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-56-2 |
Source
|
Record name | Cyclobutyl[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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